molecular formula C17H22N2O4 B178386 tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate CAS No. 162045-53-6

tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate

Cat. No. B178386
M. Wt: 318.4 g/mol
InChI Key: AUWQQLLBNFTTNY-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate is a compound that serves as an important intermediate in the synthesis of various biologically active compounds. It has been synthesized through multi-step processes, demonstrating its significance in organic chemistry and drug development. The compound's structural and chemical properties have been characterized using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These studies provide crucial insights into its molecular structure and potential reactivity, laying the groundwork for its application in synthesizing more complex molecules (Kong et al., 2016).

Application in Drug Synthesis

The compound is a key intermediate in the synthesis of small molecule anticancer drugs. Its versatility is highlighted by its role in the production of compounds with significant therapeutic potential. For instance, it is used in the creation of molecules designed to target dysfunctional signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. The ability to synthesize such intermediates efficiently and with high yield is vital for the rapid development and optimization of new anticancer therapies (Binliang Zhang et al., 2018).

Biological Evaluation and Structural Analysis

The biological activity of compounds derived from tert-butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate has been investigated. For example, derivatives have been synthesized and evaluated for their antibacterial and anthelmintic activities. While some compounds show moderate activity, these studies are crucial for understanding the biological relevance of such molecules and their potential as leads for drug development. Additionally, crystallographic analysis provides detailed insights into their molecular structures, further aiding in the design and synthesis of more effective derivatives (C. Sanjeevarayappa et al., 2015).

Contribution to Chemical Synthesis Methods

Research involving tert-butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate also contributes to the development of new chemical synthesis methods. The synthesis of related compounds showcases innovative approaches to creating complex molecules, such as the use of regioselective ring-opening reactions and 1,3-dipolar cycloaddition reactions. These methodologies not only expand the toolbox available to synthetic chemists but also enable the more efficient and selective production of pharmacologically relevant compounds (Rianne A. G. Harmsen et al., 2011).

properties

IUPAC Name

tert-butyl 4-(2-oxo-1,3-benzoxazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-15(20)18-10-8-12(9-11-18)19-13-6-4-5-7-14(13)22-16(19)21/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWQQLLBNFTTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627274
Record name tert-Butyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate

CAS RN

162045-53-6
Record name tert-Butyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred 0° C. solution of 1-t-Butyloxycarbonyl-4-(2-hydroxyphenylamino)piperidine (3.0 g, 10 mmol) from Step 1 of Example 41 in dry THF (40 mL) was added DIEA (5.2 mL, 30 mmol), followed by triphosgene (1.08 g, 3.60 mmol). After 30 min, the reaction was warmed to ambient temperature and stirred for 24 h. The precipitated hydrochloride salt of DIEA was removed by filtration and the solvent was removed under reduced pressure. The residue was dissolved in EtOAc (200 mL) and washed with saturated aqueous NaHCO3 (2×100 mL), water (100 mL), 5% aqueous citric acid (100 mL), and brine (100 mL). The EtOAc layer was dried (MgSO4), filtered, and the solvent was removed under reduced pressure. 3-(1-t-Butyloxycarbonyl-4-piperidinyl)benzoxazolidin-2-one was obtained as a solid (82% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Name
Yield
82%

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